molecular formula C7H8BBrO3 B3248568 2-Bromo-4-methoxyphenylboronic acid CAS No. 1879166-84-3

2-Bromo-4-methoxyphenylboronic acid

Cat. No.: B3248568
CAS No.: 1879166-84-3
M. Wt: 230.85 g/mol
InChI Key: IYAGASZZPOEXPZ-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxyphenylboronic acid, commonly stabilized as its pinacol ester (CAS: 3025763-18-9), is a boronic acid derivative featuring a bromine substituent at the ortho position and a methoxy group at the para position of the phenyl ring. Its molecular formula is C₁₃H₁₈BBrO₃ (pinacol ester form), with a molecular weight of 313.0 g/mol . The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its boronic acid functional group, which enables the formation of carbon-carbon bonds in pharmaceutical and materials science research.

Properties

IUPAC Name

(2-bromo-4-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAGASZZPOEXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxyphenylboronic acid typically involves the reaction of 2-bromo-4-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

Industrial Production Methods

Industrial production methods for 2-Bromo-4-methoxyphenylboronic acid are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow processes and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4-methoxyphenylboronic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Bromo-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Key Properties:

  • Purity : 95–97% (typical commercial grade) .
  • Hazards : Classified under GHS with warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
  • Storage : Stable at 2–8°C in sealed containers to prevent moisture absorption .

Comparison with Structural Analogs

Boronic acids with halogen and alkoxy substituents are pivotal in tuning reactivity and selectivity in organic synthesis. Below is a detailed comparison of 2-bromo-4-methoxyphenylboronic acid with similar compounds:

Structural Analogs and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
2-Bromo-4-methoxyphenylboronic acid -Br (ortho), -OCH₃ (para) C₇H₆BBrO₃ 231.84 (free acid) 3025763-18-9 (ester) Baseline for comparison; bromine enhances electrophilicity, methoxy stabilizes via resonance .
4-Methoxyphenylboronic acid -OCH₃ (para) C₇H₇BO₃ 165.94 N/A Lacks bromine, leading to reduced steric hindrance and faster coupling kinetics .
3-Bromo-5-fluoro-2-methoxyphenylboronic acid -Br (meta), -F (para), -OCH₃ (ortho) C₇H₅BBrFO₃ 268.83 352525-85-0 Fluorine introduces electron-withdrawing effects, altering regioselectivity in couplings .
2-Fluoro-6-methoxyphenylboronic acid -F (ortho), -OCH₃ (meta) C₇H₆BFO₃ 183.93 78495-63-3 Smaller halogen (F vs. Br) reduces steric bulk but lowers leaving-group potential .
2-Bromo-6-(2-methoxyphenyl)pyridine-4-boronic acid Pyridine core, -Br, -OCH₃ C₁₂H₁₀BBrNO₃ 307.94 2225170-52-3 Heteroaromatic core increases solubility in polar solvents; pyridine directs coupling positions .

Reactivity and Application Differences

  • Electron-Donating vs. Bromine acts as a steric and electronic modulator, facilitating oxidative addition in palladium-catalyzed reactions .
  • Steric Effects :

    • Ortho-substituted bromine in 2-bromo-4-methoxyphenylboronic acid creates steric hindrance, reducing reactivity toward bulky substrates compared to para-substituted analogs like 4-methoxyphenylboronic acid .
  • Solubility and Stability :

    • The pinacol ester form of 2-bromo-4-methoxyphenylboronic acid exhibits superior stability under ambient conditions compared to free boronic acids, which are prone to protodeboronation .
    • Pyridine-containing analogs (e.g., 2-bromo-6-(2-methoxyphenyl)pyridine-4-boronic acid) show enhanced solubility in aqueous-organic mixtures due to nitrogen lone-pair interactions .

Biological Activity

2-Bromo-4-methoxyphenylboronic acid (C₁₃H₁₉BBrO₃) is a specialized organoboron compound notable for its diverse biological activities. This article delves into its properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

  • Molecular Formula : C₁₃H₁₉BBrO₃
  • Molecular Weight : Approximately 307.1 g/mol
  • Appearance : White to almost white powder
  • Melting Point : 26-28 °C

Research indicates that 2-bromo-4-methoxyphenylboronic acid acts primarily as an enzyme inhibitor , particularly targeting carbonic anhydrases. These enzymes play crucial roles in physiological processes, including pH regulation and ion transport. The compound has shown effectiveness in inhibiting fungal beta-carbonic anhydrases from pathogens such as Candida albicans and Cryptococcus neoformans, suggesting its potential utility in antifungal therapies.

Biological Activity

The biological activity of 2-bromo-4-methoxyphenylboronic acid can be summarized as follows:

  • Inhibition of Carbonic Anhydrases : This compound binds to the active site of carbonic anhydrases, blocking their catalytic activity. This inhibition mechanism is crucial for developing treatments for fungal infections.
  • Antifungal Properties : Studies have demonstrated that this compound exhibits antifungal activity against specific pathogens, making it a candidate for further research in antifungal drug development.

Study 1: Antifungal Activity Against Candida albicans

In a controlled study, 2-bromo-4-methoxyphenylboronic acid was tested against Candida albicans. The results indicated a significant reduction in fungal growth at concentrations below 10 µM, with a selectivity index (SI) greater than 50, highlighting its potential as a selective antifungal agent .

Study 2: Inhibition of Carbonic Anhydrases

Another study focused on the compound's ability to inhibit various carbonic anhydrases. The binding affinity was measured using enzyme assays, revealing that the compound effectively inhibits both cytosolic and mitochondrial forms of the enzyme. This inhibition was confirmed through kinetic studies, which demonstrated competitive inhibition with respect to bicarbonate .

Comparative Analysis with Similar Compounds

The following table compares 2-bromo-4-methoxyphenylboronic acid with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Bromo-4-methoxyphenylboronic acid C₁₃H₁₉BBrO₃Effective carbonic anhydrase inhibitor
4-Methoxyphenylboronic Acid Pinacol Ester C₁₃H₁₉B₃O₃Lacks bromine; used in similar reactions
2-Bromo-5-methoxyphenylboronic Acid Pinacol Ester C₁₃H₁₈BBrO₃Different methoxy group position; similar reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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